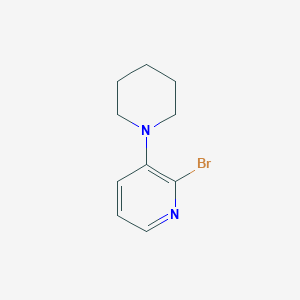

2-Bromo-3-(piperidin-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

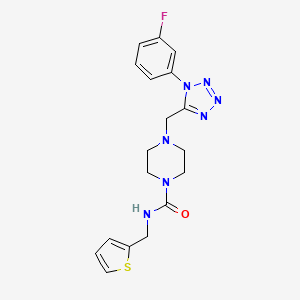

“2-Bromo-3-(piperidin-1-yl)pyridine” is a chemical compound with the molecular formula C10H13BrN2. It has a molecular weight of 241.13 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a bromine atom at the 2-position and a piperidine ring attached at the 3-position . The InChI key for this compound is YOVUJQDOXJSMCV-UHFFFAOYSA-N .Applications De Recherche Scientifique

Catalytic Asymmetric Bromocyclization

One application involves the catalytic asymmetric bromocyclization of olefinic amides using a mannitol-derived cyclic selenium catalyst, leading to enantioenriched pyrrolidine products. These products, containing two stereogenic centers, can undergo rearrangement to yield 2,3-disubstituted piperidines with excellent diastereoselectivity and enantiospecificity (Feng Chen, C. Tan, Y. Yeung, 2013).

Synthesis of Azolyl Piperidines

Another significant application is the synthesis of 3- and 4-(1H-azol-1-yl)piperidines through arylation of azoles (e.g., pyrazoles, imidazoles, triazoles) with bromopyridines, followed by the reduction of the pyridine ring. This method extends to benzo analogues, demonstrating the versatility of 2-Bromo-3-(piperidin-1-yl)pyridine in synthesizing complex heterocyclic structures (N. V. Shevchuk et al., 2012).

Hydrogen Bonding Patterns in Enaminones

The compound also plays a role in the study of hydrogen-bonding patterns in enaminones, where variations of the pyrrolidin-2-ylidene and piperidin-2-ylidene groups have been observed. These studies help in understanding the intramolecular interactions and stability of various heterocyclic compounds (James L. Balderson et al., 2007).

Synthesis of Pyrrolidin-3-cyanopyridine Derivatives

Moreover, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been used as a substrate for synthesizing new cyanopyridine derivatives, showcasing its utility in creating novel compounds with potential antimicrobial activity (A. Bogdanowicz et al., 2013).

Novel Synthesis Methods

Furthermore, new methods for the synthesis of 3-(pyrrolidin-1-yl)piperidine based on the catalytic hydrogenation of pyrrolylpyridine demonstrate the compound's role in developing efficient synthesis strategies for important diamines in medicinal chemistry (R. Smaliy et al., 2011).

Safety and Hazards

The safety information for “2-Bromo-3-(piperidin-1-yl)pyridine” indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, and wearing protective gloves, clothing, eye protection, and face protection .

Orientations Futures

Piperidine derivatives, including “2-Bromo-3-(piperidin-1-yl)pyridine”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have been utilized in different therapeutic applications . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

2-bromo-3-piperidin-1-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVUJQDOXJSMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)

![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)

![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)

![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2822957.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2822960.png)

![(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2822965.png)